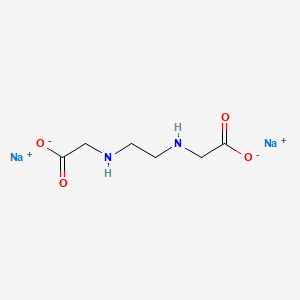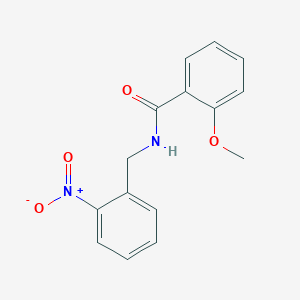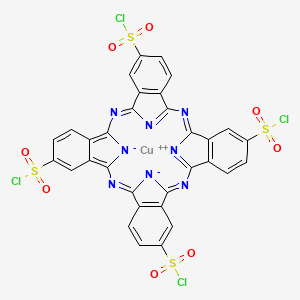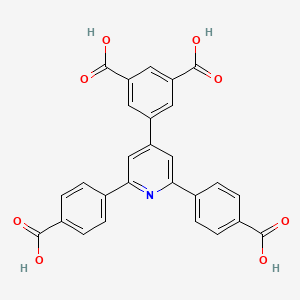
5-(2,6-Bis(4carboxyphenyl)pyridin-4-yl)isophthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,6-Bis(4-carboxyphenyl)pyridin-4-yl)isophthalic acid is a complex organic compound with the molecular formula C27H17NO8 and a molecular weight of 483.43 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with carboxyphenyl groups and an isophthalic acid moiety. It is often used as a ligand in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) .
Méthodes De Préparation
The synthesis of 5-(2,6-Bis(4-carboxyphenyl)pyridin-4-yl)isophthalic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps :
Formation of the pyridine ring: This step involves the reaction of appropriate starting materials under controlled conditions to form the pyridine ring.
Substitution with carboxyphenyl groups: The pyridine ring is then substituted with carboxyphenyl groups through electrophilic aromatic substitution reactions.
Introduction of the isophthalic acid moiety: Finally, the isophthalic acid moiety is introduced through a series of condensation reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
5-(2,6-Bis(4-carboxyphenyl)pyridin-4-yl)isophthalic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted and functionalized derivatives of the original compound .
Applications De Recherche Scientifique
5-(2,6-Bis(4-carboxyphenyl)pyridin-4-yl)isophthalic acid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-(2,6-Bis(4-carboxyphenyl)pyridin-4-yl)isophthalic acid involves its ability to form stable complexes with metal ions through coordination bonds . The carboxylate groups and the nitrogen atom in the pyridine ring act as coordination sites, allowing the compound to bind to metal ions and form extended network structures . These interactions are crucial for its applications in MOFs and COFs .
Comparaison Avec Des Composés Similaires
5-(2,6-Bis(4-carboxyphenyl)pyridin-4-yl)isophthalic acid can be compared with other similar compounds, such as:
5-(Pyridin-4-yl)isophthalic acid: This compound has a similar structure but lacks the carboxyphenyl groups, making it less versatile in forming extended network structures.
1,3-Benzenedicarboxylic acid:
The uniqueness of 5-(2,6-Bis(4-carboxyphenyl)pyridin-4-yl)isophthalic acid lies in its ability to form stable and versatile coordination complexes, making it highly valuable in the synthesis of advanced materials .
Propriétés
Formule moléculaire |
C27H17NO8 |
|---|---|
Poids moléculaire |
483.4 g/mol |
Nom IUPAC |
5-[2,6-bis(4-carboxyphenyl)pyridin-4-yl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C27H17NO8/c29-24(30)16-5-1-14(2-6-16)22-12-19(18-9-20(26(33)34)11-21(10-18)27(35)36)13-23(28-22)15-3-7-17(8-4-15)25(31)32/h1-13H,(H,29,30)(H,31,32)(H,33,34)(H,35,36) |
Clé InChI |
YTTBBSGJDLKVOK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=CC(=N2)C3=CC=C(C=C3)C(=O)O)C4=CC(=CC(=C4)C(=O)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


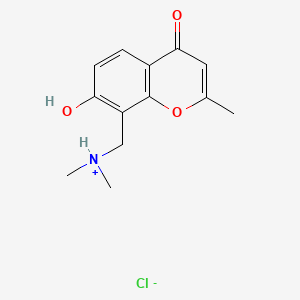
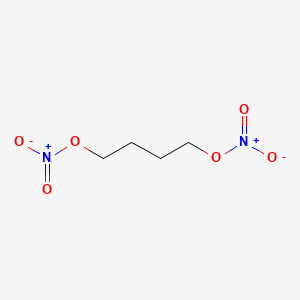
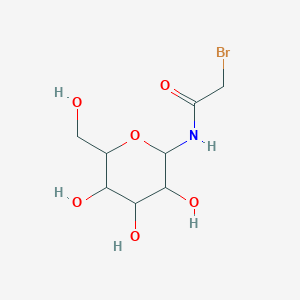
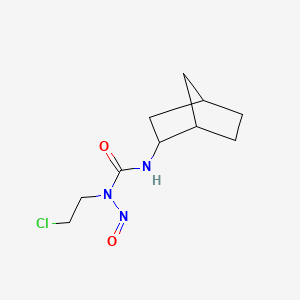
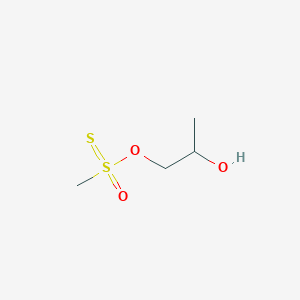
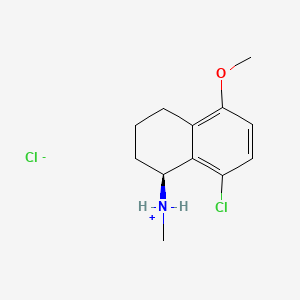
![4,4'-([4,4'-Bipyridine]-2,6-diyl)dibenzoic acid](/img/structure/B13739125.png)
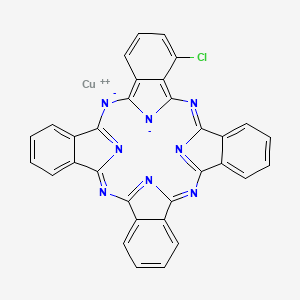
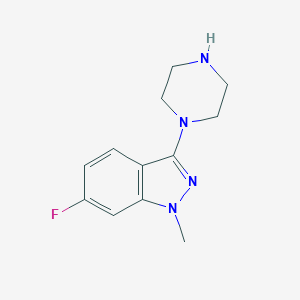
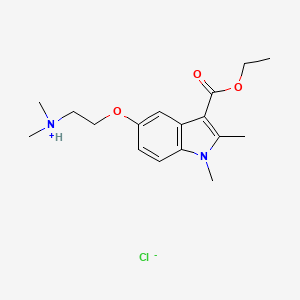
![3-[(6-Chloro-7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid](/img/structure/B13739159.png)
